molecular formula C24H20ClN3O3S B11216530 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11216530
M. Wt: 466.0 g/mol
InChI Key: ZHWVULFMHCOIOB-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Oxidation and Sulfanylidene Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds and formation of new products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties could be exploited in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in various industrial processes, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other quinazoline derivatives, which may share some properties but differ in their specific functional groups and overall activity.

Some similar compounds include:

  • 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one
  • 2-methoxyphenyl isocyanate
  • 4-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenyl-2-propenoate

These compounds may have similar applications but differ in their specific chemical properties and mechanisms of action.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O3S/c1-31-21-5-3-2-4-17(21)13-26-22(29)16-8-11-19-20(12-16)27-24(32)28(23(19)30)14-15-6-9-18(25)10-7-15/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32)

InChI Key

ZHWVULFMHCOIOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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